molecular formula C10H16O2 B13839870 1-Hydroxymethyl-2-oxaadamantane

1-Hydroxymethyl-2-oxaadamantane

Cat. No.: B13839870
M. Wt: 168.23 g/mol
InChI Key: CXQHXBRNBRPJRY-BQKDNTBBSA-N
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Description

1-Hydroxymethyl-2-oxaadamantane is a polycyclic compound that features a unique cage-like structure. This compound is part of the oxaadamantane family, which is known for its rigid and stable framework. The presence of an oxygen atom in the adamantane structure imparts unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 1-Hydroxymethyl-2-oxaadamantane typically involves the cyclization of bicyclo[3.3.1]nonane derivatives. One common method includes the oxidation of 2-methyladamantan-2-ol using oxidizing agents like trifluoroperacetic acid. This reaction proceeds via the Criegee mechanism, forming the desired oxaadamantane structure . Industrial production methods often involve similar oxidative transformations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-Hydroxymethyl-2-oxaadamantane undergoes various chemical reactions, including:

Scientific Research Applications

1-Hydroxymethyl-2-oxaadamantane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxymethyl-2-oxaadamantane involves its interaction with molecular targets such as proteins and enzymes. For instance, its derivatives can inhibit the activity of certain proteins by binding to their active sites, thereby modulating biological pathways . This interaction is crucial in its potential therapeutic applications, particularly in cancer treatment.

Comparison with Similar Compounds

1-Hydroxymethyl-2-oxaadamantane can be compared with other oxaadamantane derivatives:

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

[(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-yl]methanol

InChI

InChI=1S/C10H16O2/c11-6-10-4-7-1-8(5-10)3-9(2-7)12-10/h7-9,11H,1-6H2/t7-,8+,9?,10?

InChI Key

CXQHXBRNBRPJRY-BQKDNTBBSA-N

Isomeric SMILES

C1[C@@H]2CC3C[C@H]1CC(C2)(O3)CO

Canonical SMILES

C1C2CC3CC1CC(C2)(O3)CO

Origin of Product

United States

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